molecular formula C16H18N2O4 B13893361 Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate

Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate

Cat. No.: B13893361
M. Wt: 302.32 g/mol
InChI Key: QMLRJQGARSUBRE-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous-flow processes to enhance safety and efficiency. For example, a metal-free process using ethyl glycinate hydrochloride as the starting material has been developed for the preparation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C16H18N2O4/c1-4-22-16(20)15-9-14(11(2)19)17-18(15)10-12-6-5-7-13(8-12)21-3/h5-9H,4,10H2,1-3H3

InChI Key

QMLRJQGARSUBRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC(=CC=C2)OC)C(=O)C

Origin of Product

United States

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